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Compound of Interest

2-Bromo-1-(4-
Compound Name: )
iodophenyl)ethanone

Cat. No.: B185315

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for the
organic compound 2-Bromo-1-(4-iodophenyl)ethanone, a valuable intermediate in various
fields of chemical synthesis. The data presented herein, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to
researchers, scientists, and professionals in drug development and materials science.

Core Spectroscopic Data

The structural characterization of 2-Bromo-1-(4-iodophenyl)ethanone has been elucidated
through a combination of spectroscopic techniques. The quantitative data from these analyses
are summarized in the tables below, offering a clear and concise reference for identification and
quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (*H) and Carbon-13 (33C) NMR spectra were acquired to determine the carbon-
hydrogen framework of the molecule.

Table 1: *H NMR Spectroscopic Data for 2-Bromo-1-(4-iodophenyl)ethanone
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

7.87 Doublet (d) 2H 8.4 Ar-H

7.69 Doublet (d) 2H 8.4 Ar-H

4.40 Singlet (s) 2H N/A -CH2Br

Solvent: CDCls, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data for 2-Bromo-1-(4-iodophenyl)ethanone

Chemical Shift (8) ppm Assighment
190.8 C=0

138.3 Ar-C

133.3 Ar-C

130.3 Ar-C

102.3 Ar-C-|

304 -CHzBr

Solvent: CDCls, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy was employed to identify the key functional groups present in the

molecule. The characteristic absorption bands are detailed in the following table.

Table 3: FT-IR Spectroscopic Data for 2-Bromo-1-(4-iodophenyl)ethanone
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Wavenumber (cm~?) Intensity Assignment
~1685 Strong C=0 (Aryl ketone) stretching
~1580 Medium C=C (Aromatic ring) stretching
] C-C(=0)-C stretching and
~1270 Medium )
bending
C-H out-of-plane bending
~820 Strong ) )
(para-disubstituted)
~500-600 Medium-Strong C-I stretching
~600-700 Medium-Strong C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry was utilized to determine the molecular weight and analyze the
fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for 2-Bromo-1-(4-iodophenyl)ethanone

m/z Relative Abundance Assignment

[M]* (Molecular ion with Br

324/326 Moderate sotopes)

231 High [M - Br - H]*
203 High [M - Br - COJ*
76 High [CeHa]*

Experimental Protocols

The following sections provide an overview of the methodologies typically employed for the
acquisition of the spectroscopic data presented above.

NMR Spectroscopy
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A sample of 2-Bromo-1-(4-iodophenyl)ethanone (typically 5-10 mg) is dissolved in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIsz) containing tetramethylsilane (TMS)
as an internal standard. The *H and 3C NMR spectra are recorded on a 400 MHz
spectrometer. For *H NMR, data is typically acquired over a spectral width of 0-10 ppm with a
sufficient number of scans to achieve a good signal-to-noise ratio. For 13C NMR, a proton-
decoupled spectrum is obtained over a range of 0-200 ppm.

FT-IR Spectroscopy

The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the
solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The
mixture is then pressed into a thin, transparent pellet. The spectrum is recorded over the range
of 4000-400 cm~* on an FT-IR spectrometer.

Mass Spectrometry

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction. For GC-MS analysis, a dilute solution of the
compound in a volatile solvent is injected into the GC. The compound is then ionized in the
mass spectrometer, typically by electron ionization (El) at 70 eV. The resulting mass spectrum
is recorded over a mass range of m/z 50-400.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like 2-Bromo-1-
(4-iodophenyl)ethanone is depicted in the following diagram.
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Caption: General workflow for the spectroscopic analysis of 2-Bromo-1-(4-
iodophenyl)ethanone.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1-(4-
iodophenyl)ethanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185315#spectroscopic-data-nmr-ir-ms-of-2-bromo-1-
4-iodophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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